1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone

Description

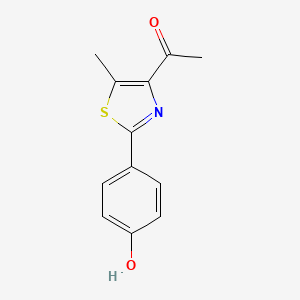

1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone is a thiazole-based compound characterized by a hydroxyphenyl substituent at position 2, a methyl group at position 5, and an ethanone moiety at position 4 of the thiazole ring (Figure 1). This compound is synthesized via nucleophilic substitution reactions involving mercapto-based heterocycles and brominated acetophenone derivatives, as exemplified in ’s general method for thiazole derivatives . Its bioactivity remains underexplored, though structurally similar thiazoles are known for roles in medicinal chemistry, such as carbonic anhydrase inhibition () and antimicrobial activity .

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-hydroxyphenyl)-5-methyl-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7(14)11-8(2)16-12(13-11)9-3-5-10(15)6-4-9/h3-6,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUWFCLXRUFGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701217641 | |

| Record name | 1-[2-(4-Hydroxyphenyl)-5-methyl-4-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-61-2 | |

| Record name | 1-[2-(4-Hydroxyphenyl)-5-methyl-4-thiazolyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(4-Hydroxyphenyl)-5-methyl-4-thiazolyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with 2-bromo-5-methylthiazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the coupling reaction, and automated systems can ensure precise control over reaction parameters.

Chemical Reactions Analysis

1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone is a chemical compound with a thiazole ring, a phenolic group, and an ethanone moiety. It has a molecular formula of C12H11NO2S1 and a molecular weight of approximately 239.29 g/mol. The compound is of interest in medicinal chemistry due to the hydroxyphenyl group, which enhances its potential for biological activity.

Potential Applications

- Novel Compound Creation Researchers can utilize this compound as a scaffold to create novel compounds for biological screening.

- Protein Interaction Studies The functional groups in the molecule could potentially interact with specific proteins. Researchers might investigate the binding affinity of this compound to various proteins to identify potential drug targets or develop new ligands for protein purification techniques. Such studies are crucial for determining the safety and efficacy of the compound in clinical settings.

- Carbonic Anhydrase and Acetylcholinesterase Inhibition 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanones, which share structural similarities with this compound, have been investigated for their ability to inhibit carbonic anhydrase (CAs) and acetylcholinesterase (AChE) enzymes . The presence of phenol and heteroaryl groups makes them popular in drug design for targeting these important enzymes .

- Anticonvulsant Activity Thiazole-bearing molecules have demonstrated anticonvulsant properties . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed high anticonvulsant activity .

Structural Similarities and Biological Activities

This compound shares structural similarities with other thiazole-containing compounds. Its unique combination of functional groups may provide distinct biological activities compared to other thiazole derivatives.

Comparable Compounds :

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-methylthiazol | Contains amino group instead of hydroxy | Exhibits strong antifungal activity |

| 4-Hydroxycoumarin | Hydroxy group on a coumarin structure | Known for anticoagulant properties |

| Benzothiazole derivatives | Similar heterocyclic structure | Broad spectrum of biological activities including anticancer effects |

Mechanism of Action

The mechanism of action of 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in disease pathways. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiazole ring can engage in π-π interactions with aromatic amino acids. These interactions disrupt the normal function of the enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone with analogs based on substitution patterns, synthesis, and bioactivities:

| Compound Name | Substituents | Molecular Formula | Key Properties | Bioactivity |

|---|---|---|---|---|

| This compound (Target) | - 4-Hydroxyphenyl (C₆H₄OH) at position 2 - Methyl (CH₃) at position 5 - Ethanone at position 4 |

~C₁₂H₁₁NO₂S | Synthesized via bromoacetophenone and mercapto-heterocycle coupling (e.g., ) | Limited data; hypothesized antimicrobial/anti-inflammatory activity (analogs in ) |

| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone () | - Amino (NH₂) at position 2 - Methyl at position 4 - Ethanone at position 5 |

C₆H₈N₂OS | Toxicological data incomplete; synthesis involves hydrazine intermediates | Potential enzyme inhibition (e.g., carbonic anhydrase) |

| 2-Phenylamino-4-methyl-5-acetylthiazole () | - Phenylamino (C₆H₅NH) at position 2 - Methyl at position 4 - Acetyl at position 5 |

C₁₂H₁₂N₂OS | Derived from aniline and acetylthiazole precursors | Antimicrobial activity (unconfirmed; structural similarity to bioactive thiazoles) |

| 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone () | - 4-Hydroxyphenyl and 4-methoxyphenyl groups on ethanone backbone | C₁₅H₁₄O₃ | Synthesized via Hoesch reaction (phenolic ethers and nitriles) | Antioxidant/photoprotective applications (analogs in ) |

| 2-(4-Chloroanilino)-4-phenylthiazol-5-ylmethanone () | - 4-Chloroanilino at position 2 - Phenyl at position 4 - Methoxyphenyl ketone |

C₂₃H₁₇ClN₂O₂S | Prepared via Ullmann coupling or Suzuki-Miyaura reactions | Anticancer/kinase inhibition (similar triazole-thiazole hybrids) |

Structural and Functional Divergence

Biological Activity

1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone is a thiazole-containing compound that has garnered attention for its potential biological activities. The structural features of this compound, including the thiazole ring and hydroxyphenyl group, contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N1O2S1, with a molecular weight of approximately 239.29 g/mol. The compound features a thiazole ring, which is known for its reactivity and presence in various biologically active molecules. The hydroxyphenyl group enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may function as an enzyme inhibitor , particularly targeting enzymes involved in disease pathways. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiazole ring can engage in π-π interactions with aromatic amino acids, disrupting normal enzyme function and leading to therapeutic effects.

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in various chronic diseases. Studies have shown that such compounds can scavenge free radicals and reduce oxidative damage .

Enzyme Inhibition

This compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that this compound exhibits inhibitory activity against AChE with IC50 values indicating strong potency compared to standard drugs .

| Compound | IC50 (nM) | Ki (nM) |

|---|---|---|

| This compound | 28.76 | 22.13 |

| Standard AChE Inhibitor | 40.76 | 37.45 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. Its structural components allow it to interact effectively with microbial targets, potentially leading to the development of new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Anticancer Potential : Research has indicated that thiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Compounds similar to this compound have shown effectiveness against various cancer cell lines in vitro .

- Anticonvulsant Activity : Some thiazole derivatives have been reported to possess anticonvulsant properties, suggesting a potential therapeutic role in seizure disorders .

- Carbonic Anhydrase Inhibition : Studies have highlighted the ability of thiazole-containing compounds to inhibit carbonic anhydrases, which are important targets in the treatment of glaucoma and other conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(4-Hydroxyphenyl)-5-methylthiazol-4-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving thiazole precursors and acetophenone derivatives. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours) yields analogous thiazole-ethanone derivatives. Reaction optimization includes monitoring progress via TLC (e.g., 10% ethyl acetate/hexane) and purification via recrystallization (ethanol or methanol) .

- Key Parameters : Temperature control (65–80°C), stoichiometric ratios of reagents, and acid catalysis (e.g., HCl) improve yield and purity .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Techniques :

- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.06–8.01 ppm, methyl groups at δ 2.20–2.50 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 282 [M+1] for related thiazole derivatives) .

- FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxyl bands at ~3300 cm⁻¹) .

Q. How can the purity of this compound be assessed post-synthesis?

- Methods :

- TLC : Monitors reaction completion and detects impurities using silica gel plates .

- Recrystallization : Ethanol or methanol recrystallization removes byproducts, confirmed via melting point analysis (e.g., 191–193°C for analogous compounds) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Approaches :

- DFT Calculations : Predict electron density distribution and reactive sites (e.g., electrophilic aromatic substitution at the thiazole ring) .

- Molecular Docking : Models interactions with biological targets (e.g., enzyme active sites) using crystallographic data .

- Tools : Software like Gaussian or Schrödinger Suite can simulate reaction pathways and transition states .

Q. What strategies resolve contradictions in spectroscopic data from different studies?

- Cross-Validation : Use orthogonal techniques (e.g., ¹H NMR with X-ray crystallography) to confirm structural assignments. For example, crystallographic data (monoclinic, P21/c space group) resolves ambiguities in proton coupling patterns .

- Isotopic Labeling : ¹³C NMR or deuterated solvents clarify overlapping signals in complex spectra .

Q. What are the challenges in determining the crystal structure of this compound, and how are they addressed?

- Challenges :

- Crystal Growth : Requires slow evaporation of solvents (e.g., methanol/water mixtures) to obtain diffraction-quality crystals .

- Disorder in Aromatic Rings : Mitigated by refining occupancy ratios and thermal parameters during crystallographic analysis .

- Data Collection : Synchrotron X-ray sources enhance resolution for low-symmetry crystals (e.g., monoclinic systems with β ≈ 91.5°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.